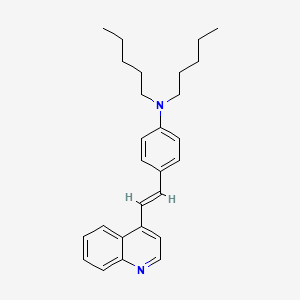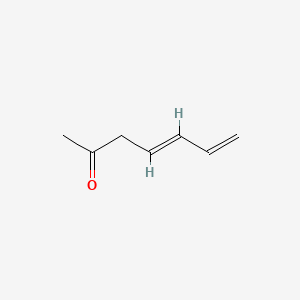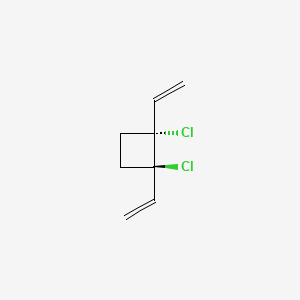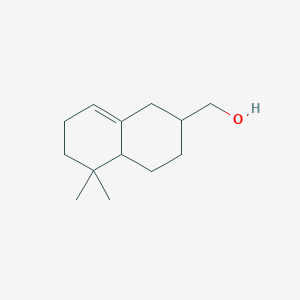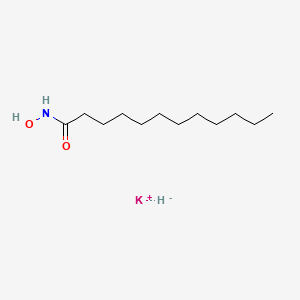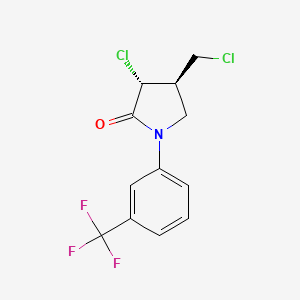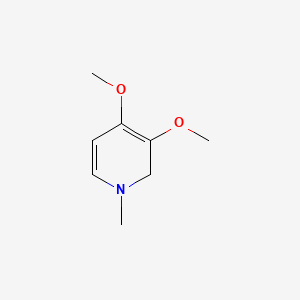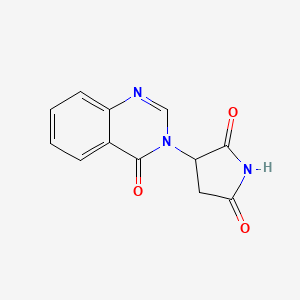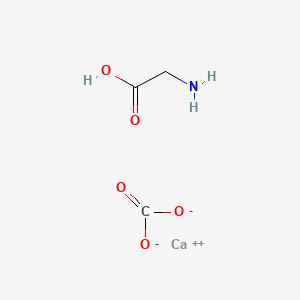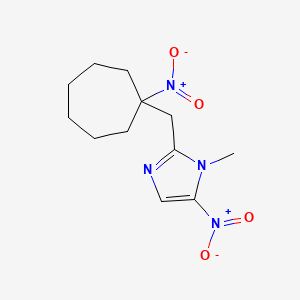
2,3,4'-Trichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4’-Trichlorodiphenyl ether is an organic compound with the molecular formula C12H7Cl3O. It belongs to the class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxic effects and environmental persistence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,3,4’-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4’-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,3,4’-Trichlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of PCDEs.
Biology: It is used in studies on the environmental impact and toxicity of PCDEs.
Medicine: It is investigated for its potential effects on human health, including its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism by which 2,3,4’-Trichlorodiphenyl ether exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic effects .
Comparaison Avec Des Composés Similaires
2,3,4’-Trichlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,4,4’-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
- 2,3’,4’-Trichlorodiphenyl ether
These compounds share similar structures and properties but may differ in their specific toxicological profiles and environmental behaviors .
Propriétés
Numéro CAS |
157683-71-1 |
|---|---|
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,2-dichloro-3-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H |
Clé InChI |
KOTNFWJIMRGVBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


